4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a spirocyclic compound characterized by a unique structural framework that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound is part of a broader class of spirocyclic compounds, which are increasingly used in medicinal chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of a Grubbs catalyst and olefin metathesis .
Industrial Production Methods
the complexity and cost of the synthetic routes suggest that large-scale production would require optimization of reaction conditions and the development of more efficient catalytic systems .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound .
Scientific Research Applications
4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, a key transporter required for the survival of the bacterium. This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacterium .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one: A structurally similar compound with different substituents.
4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: Another spirocyclic compound with a cyclopropyl group instead of a cyclohexyl group.
Uniqueness
4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is unique due to its specific structural features and the presence of the cyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Biological Activity
4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a compound belonging to the class of spirocyclic compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, examining its potential therapeutic applications and underlying mechanisms based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H22N2O2 with a CAS number of 1710472-15-3. The compound features a unique spirocyclic structure that contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Some diazaspiro compounds have demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, potentially aiding in conditions like arthritis.
- Antidepressant and Anxiolytic Properties : Certain derivatives have shown promise in treating mood disorders by influencing neurotransmitter systems.
The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that:
- Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or microbial metabolism.
- Cell Signaling Pathways : It may affect pathways related to cell growth and apoptosis.
Case Studies and Research Findings
A review published in Springer Science+Business Media discusses the bioactivity of 1,9-diazaspiro[5.5]undecanes, highlighting their potential in treating obesity, pain, and various immune system disorders . This review provides a foundational understanding of how structural modifications can influence biological activity.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Effective against various bacterial strains | |
Anti-inflammatory | Modulates inflammatory pathways | |
Antidepressant | Influences neurotransmitter systems |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that create the spirocyclic framework. Variants of this compound can be synthesized to enhance specific biological activities or improve pharmacokinetic properties.
Properties
Molecular Formula |
C14H24N2O2 |
---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
4-cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C14H24N2O2/c17-13-10-18-14(6-8-15-9-7-14)11-16(13)12-4-2-1-3-5-12/h12,15H,1-11H2 |
InChI Key |
VGGGAWYGALUIPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC3(CCNCC3)OCC2=O |
Origin of Product |
United States |
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